(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride
Description
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2.2ClH/c1-18-13-7-8-14(18)10-15(9-13)20-16(19)11-17-12-5-3-2-4-6-12;;/h12-15,17H,2-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSUDRQFILLHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CNC3CCCCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction is often catalyzed by transition metals such as cobalt, nickel, or rhodium, in the presence of chiral ligands to ensure high stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of ionic liquids to facilitate the reaction and improve yield . The reaction conditions, such as temperature and concentration, are optimized to ensure the formation of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various materials and chemicals, leveraging its reactivity and stability.
Mechanism of Action
The mechanism by which (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(cyclohexylamino)acetate;dihydrochloride include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Steviol glycosides: These are natural sweeteners derived from the Stevia plant, known for their high sweetness and stability.
tert-Butyl carbamate: This compound is used as a protecting group in organic synthesis and has applications in various chemical reactions.
Uniqueness
What sets this compound apart is its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler or less stable molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
